N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Alkylation: The tetrazole ring is then alkylated with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the tetrazole ring or the dichlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an epoxide or a ketone, while reduction could produce an amine or an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorobenzyl)-2H-tetrazol-5-amine
- N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-4-amine
Uniqueness
N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is unique due to the presence of both the dichlorobenzyl and prop-2-en-1-yl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C11H11Cl2N5 |
---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H11Cl2N5/c1-2-5-18-16-11(15-17-18)14-7-8-3-4-9(12)10(13)6-8/h2-4,6H,1,5,7H2,(H,14,16) |
InChI Key |
VFOBJNQEFWVQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.